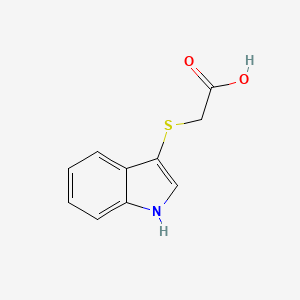

(1H-Indol-3-ylsulfanyl)-acetic acid

Übersicht

Beschreibung

(1H-Indol-3-ylsulfanyl)-acetic acid is an organic compound that features an indole ring system substituted with a sulfanyl group at the 3-position and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-ylsulfanyl)-acetic acid typically involves the introduction of a sulfanyl group to the indole ring followed by the attachment of an acetic acid moiety. One common method involves the reaction of indole-3-thiol with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (1H-Indol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated indole derivatives

Wissenschaftliche Forschungsanwendungen

(1H-Indol-3-ylsulfanyl)-acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular pathways, and as a probe in biochemical assays.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial treatments.

Industry: Its derivatives may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1H-Indol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The sulfanyl group may enhance binding affinity or modulate the compound’s reactivity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.

Indole-3-butyric acid: Another plant growth regulator with applications in agriculture.

Comparison: (1H-Indol-3-ylsulfanyl)-acetic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other indole derivatives. This structural difference may result in varied reactivity, binding affinity, and biological activity, making it a valuable compound for diverse research applications.

Biologische Aktivität

(1H-Indol-3-ylsulfanyl)-acetic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an indole ring system attached to a sulfanyl group and an acetic acid moiety. This unique structure is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent activity.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | |

| Staphylococcus aureus (MRSA) | 0.5 μg/mL |

| Streptococcus pneumoniae | 1.0 μg/mL |

| Gram-negative bacteria | |

| Escherichia coli | 2.0 μg/mL |

| Pseudomonas aeruginosa | 8.0 μg/mL |

| Fungi | |

| Candida albicans | 1.5 μg/mL |

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models have shown that it can significantly reduce inflammation markers.

The proposed mechanism involves modulation of the NF-κB signaling pathway and inhibition of pro-inflammatory enzymes such as COX-2 and iNOS. This modulation leads to decreased levels of inflammatory cytokines like TNF-α and IL-6 .

Table 2: In Vivo Anti-inflammatory Study Results

| Treatment Group | Paw Edema Reduction (%) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|---|

| Control | 0 | 150 | 200 |

| This compound | 60 | 60 | 80 |

These results indicate a significant reduction in inflammation compared to control groups, highlighting the therapeutic potential of this compound in inflammatory diseases .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents positions it as a potential lead compound for cancer therapy.

Case Study: Cytotoxicity Assessment

In vitro assays on cancer cell lines such as HeLa and MCF-7 have demonstrated that the compound inhibits cell proliferation effectively.

Table 3: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that this compound could be further explored as a candidate for cancer treatment .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTHCDJJTYSGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343586 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54466-88-5 | |

| Record name | (1H-Indol-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.